tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride
Description
tert-Butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride is a specialized organic compound primarily employed as a building block in pharmaceutical synthesis. Its molecular formula is C₁₁H₁₄N₂·HCl (base: C₉H₁₈N₃O₂), with a molecular weight of 221.30 g/mol (hydrochloride form) and a CAS registry number EN300-754117 . The structure features a tert-butyl carbamate group linked to a propan-2-yl backbone substituted with a hydrazinyl moiety, which is protonated as a hydrochloride salt. This design enhances solubility and stability, making it suitable for drug discovery applications, particularly in conjugates or intermediates requiring hydrazine reactivity .
Properties
Molecular Formula |
C8H20ClN3O2 |
|---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C8H19N3O2.ClH/c1-6(5-10-9)11-7(12)13-8(2,3)4;/h6,10H,5,9H2,1-4H3,(H,11,12);1H |
InChI Key |
VWSAWKONGJBPRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNN)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-hydrazinylpropan-2-yl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Variations
The compound’s structural analogs differ in their amine-containing cores and substituents. Below is a comparative analysis based on molecular features, applications, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Hydrazinyl vs. Azetidine/Bicyclic Cores :
- The hydrazinyl group in the target compound enables nucleophilic reactivity , facilitating hydrazone or Schiff base formation . In contrast, azetidine (3-membered ring) and bicyclic amines (e.g., 3-azabicyclo[4.1.0]heptane) provide conformational rigidity , enhancing binding specificity in receptor-ligand interactions .
Salt Forms and Solubility :
- All listed compounds are hydrochloride salts except tert-butyl 3-oxopyrrolidine-1-carboxylate, which is a neutral carbamate. The hydrochloride form improves aqueous solubility, critical for in vitro assays .
The cyclopentanol derivative (CAS: 124555-33-5) has a lower molecular weight, favoring pharmacokinetic properties .
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